8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one
CAS No.: 1021950-79-7
Cat. No.: VC0538026
Molecular Formula: C12H13NO3
Molecular Weight: 219.24
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one - 1021950-79-7](/images/no_structure.jpg)
Specification
CAS No. | 1021950-79-7 |
---|---|
Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 |
IUPAC Name | 8,9-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
Standard InChI | InChI=1S/C12H13NO3/c14-10-5-7-3-4-13-9(1-2-12(13)16)8(7)6-11(10)15/h5-6,9,14-15H,1-4H2 |
Standard InChI Key | LJIDRFNRDLYHNC-SECBINFHSA-N |
SMILES | C1CC(=O)N2C1C3=CC(=C(C=C3CC2)O)O |
Appearance | Solid powder |
Introduction
Chemical Identification and Properties
8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one belongs to the tetrahydroisoquinoline alkaloid class with a characteristic tricyclic core structure. The compound has been registered with the Chemical Abstracts Service (CAS) under the number 1021950-79-7 . Its molecular formula is C12H13NO3 with a molecular weight of 219.24 g/mol . The structure features a tetrahydropyrrolo[2,1-a]isoquinoline backbone with two adjacent hydroxyl groups at positions 8 and 9, creating a catechol moiety, and a lactam functionality at position 3.
Several synonyms are associated with this compound, including:
The structure can be represented using various chemical identifiers as shown in Table 1:
Identifier Type | Value |
---|---|
IUPAC Name | 8,9-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI | InChI=1S/C12H13NO3/c14-10-5-7-3-4-13-9(1-2-12(13)16)8(7)6-11(10)15/h5-6,9,14-15H,1-4H2 |
InChIKey | LJIDRFNRDLYHNC-UHFFFAOYSA-N |
SMILES | C1CC(=O)N2C1C3=CC(=C(C=C3CC2)O)O |
Natural Sources and Occurrence
8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one has been identified in several plant species, with Portulaca oleracea (purslane) being its primary natural source . The compound is one of several phenolic alkaloids isolated from this plant, which has a long history of use in traditional medicine across various cultures. In addition to Portulaca oleracea, the compound has been reported in Tetrastigma hemsleyanum .
Purslane extract contains multiple oleraceins, with Oleracein E being one of the identified bioactive components. In a study analyzing purslane extract components using ESI-QTOF-MS/MS in negative ESI mode, Oleracein E showed a retention time of 4.50 minutes with an observed mass of 218.0819 m/z . This identification helps distinguish it from other related compounds in the extract.
Stereochemistry and Enantiomeric Forms
The compound exists in different enantiomeric forms due to the stereocenter at position 10b. The racemic mixture is known as (±)-Trolline, while the specific enantiomers are identified as (S)-(−)-trolline and (R)-(+)-oleracein E . Each enantiomer possesses the same chemical structure but differs in its three-dimensional orientation, leading to potential differences in biological activity.
The asymmetric synthesis of both enantiomers has been achieved through various methodologies. One approach involves the catalytic enantioselective C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline as a key step . This process has been optimized to provide an efficient general approach for synthesizing this type of naturally occurring chiral isoquinoline alkaloids.
Previously reported synthesis of optically active (S)-(−)-trolline and (R)-(+)-oleracein E required 15 steps from veratraldehyde, with 88% and 86% enantiomeric excess (ee) respectively, to construct the chiral tetrahydroisoquinoline skeleton . More recent synthetic approaches have improved efficiency by reducing the number of required steps.
Biological Activities
Antioxidant Properties
8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one demonstrates significant antioxidant activity, which has been evaluated using several experimental models. Studies have assessed its free radical scavenging capacity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical and its inhibitory effect on hydrogen peroxide-induced lipid peroxidation in rat brain homogenates .
The DPPH radical scavenging activities of Oleracein E were lower than caffeic acid but higher than ascorbic acid and α-tocopherol . When compared with other phenolic alkaloids from the same source, the antioxidant activity followed the order: Oleracein B > Oleracein A > Oleracein E.
Oleracein E was most potent in preventing the formation of malondialdehyde (MDA), a marker of lipid peroxidation, with an EC50 value of 73.13 µM . This suggests that the compound may exhibit protective effects against oxidative damage to cellular components.
Neuroprotective Effects
One of the most promising applications of 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one relates to its neuroprotective properties, particularly in models of Parkinson's disease. In a comprehensive study evaluating the effects of Oleracein E on rotenone-induced toxicity in Parkinson's disease cell and animal models, significant protective effects were observed .
Pretreatment with Oleracein E (10 μM, 2 hours) decreased lactic acid dehydrogenase (LDH) release and the apoptosis rate in rotenone-treated SH-SY5Y human neuroblastoma cells . Mechanistic investigations revealed that the compound reduced reactive oxygen species (ROS) levels, inhibited extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, reduced rotenone-induced up-regulation of the proapoptotic protein Bax, and prevented cytochrome C release and caspase-3 activation .
In animal models, Oleracein E (intragastric 15 mg/kg·day, 56 days) improved motor function in rotenone-treated C57BL-6J mice, as indicated by increased moving distance in spontaneous activity tests and sustained time on the rota-rod test . The compound elevated superoxide dismutase (SOD) activity, decreased malonaldehyde content, and reduced ERK1/2 phosphorylation in the midbrain and striatum of mice treated with rotenone .
Further evidence of neuroprotection was observed in the preservation of tyrosine hydroxylase-positive neurons and maintenance of dopaminergic fiber density in the substantia nigra pars compacta . These effects were comparable to those of selegiline hydrochloride, a standard drug used in Parkinson's disease treatment.
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory potential of 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one. As a component of purslane extract, it has shown effectiveness in ameliorating intestinal inflammation under obesity conditions .
Purslane extract containing Oleracein E significantly suppressed pro-inflammatory cytokine levels, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the colon tissues of diet-induced obese (DIO) mice . The mechanism appears to involve inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor kappa B (NF-κB) signaling pathway, which is a key mediator of inflammatory responses .
Analytical Detection and Quantification
Various analytical techniques have been employed for the detection and quantification of 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one in plant extracts and biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been particularly useful for this purpose.
In a study analyzing purslane extract components, Oleracein E was identified using the MRM transition 218 → 162, with a regression line equation of y=(3.91e+2)x-17.1 and an R² value of 0.9990 . The limit of detection (LOD) was determined to be 0.06 mg/L, while the limit of quantification (LOQ) was 0.19 mg/L .
Synthesis Approaches
Several synthetic approaches have been developed for the preparation of 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one and its derivatives. One notable method involves the biomimetic phosphate-catalyzed Pictet-Spengler reaction, which offers a more environmentally friendly and efficient route to tetrahydroisoquinoline alkaloids .
The biomimetic approach for the synthesis of 1,1'-disubstituted and spiro-tetrahydroisoquinolines (THIQs) has been established using a Pictet-Spengler reaction with unactivated ketones . This reaction is performed in methanol/phosphate buffer at pH 9 and 70°C, representing significantly milder reaction conditions than those previously reported.
Another synthetic pathway includes a stereoselective Bi(OTf)3-catalyzed intramolecular 1,3-chirality transfer reaction of chiral non-racemic amino allylic alcohols to construct both enantiomers of (E)-1-propenyl tetrahydroisoquinoline intermediates . This approach has been successfully applied to the stereoselective synthesis of (S)-(−)-trolline and (R)-(+)-oleracein E.
Structural Variations and Related Compounds
8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one belongs to a family of related compounds with similar structural features. One closely related analog is 8,9-dimethoxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one (CID 3761119), which has methoxy groups instead of hydroxyl groups at positions 8 and 9 . This compound has a higher molecular weight of 247.29 g/mol and a molecular formula of C14H17NO3.
Additionally, Oleracein E is part of a broader family of oleraceins isolated from Portulaca oleracea, including Oleracein A, B, C, D, H, I, P, and Q, among others . These compounds share a similar core structure but differ in their substitution patterns, resulting in variations in their biological activities.
Table 2 presents a comparison of selected Oleraceins identified in Portulaca oleracea extract:
Compound | MRM transition | LOD (mg/L) | LOQ (mg/L) | Content in Infusion (mg/100g DW) |
---|---|---|---|---|
Oleracein A | 502 → 340 | 0.06 | 0.19 | 445.00 ± 4.33 |
Oleracein B | 532 → 370 | 0.09 | 0.30 | 167.58 ± 5.15 |
Oleracein C | 664 → 502 | 0.11 | 0.36 | 13.03 ± 0.46 |
Oleracein H | 664 → 518 | 0.06 | 0.21 | 38.58 ± 1.46 |
Oleracein I | 694 → 518 | 0.08 | 0.26 | 24.24 ± 1.14 |
Oleracein P | 826 → 664 | 0.21 | 0.70 | 62.08 ± 2.24 |
Oleracein Q | 856 → 518 | 0.06 | 0.20 | 113.50 ± 3.89 |
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